molecular formula C9H6Cl2N2O2S B12934063 [(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid CAS No. 114361-92-1

[(4,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid

Cat. No.: B12934063
CAS No.: 114361-92-1
M. Wt: 277.13 g/mol
InChI Key: YYDGPEPUIVYLAG-UHFFFAOYSA-N
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Description

2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid typically involves the reaction of 4,6-dichloro-1H-benzo[d]imidazole with thioacetic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thioacetic acid group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the thioacetic acid group to a thiol group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as ammonia, primary amines, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated products or thiol derivatives.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: It is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and antiviral agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

2-((4,6-Dichloro-1H-benzo[d]imidazol-2-yl)thio)acetic acid can be compared with other benzimidazole derivatives, such as:

    2-Mercaptobenzimidazole: Similar in structure but lacks the chlorine atoms and thioacetic acid group.

    4,6-Dichloro-2-mercaptobenzimidazole: Similar in structure but lacks the acetic acid group.

    2-(2-Thienyl)benzimidazole: Contains a thiophene ring instead of chlorine atoms.

Properties

CAS No.

114361-92-1

Molecular Formula

C9H6Cl2N2O2S

Molecular Weight

277.13 g/mol

IUPAC Name

2-[(4,6-dichloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C9H6Cl2N2O2S/c10-4-1-5(11)8-6(2-4)12-9(13-8)16-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15)

InChI Key

YYDGPEPUIVYLAG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)SCC(=O)O)Cl)Cl

Origin of Product

United States

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